molecular formula C12H14FNO3 B15315351 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15315351
M. Wt: 239.24 g/mol
InChI Key: IRBMKUXGGTYCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a 3-fluoro-4-methoxyphenyl substituent attached to the pyrrolidine ring. This compound combines the structural rigidity of the pyrrolidine scaffold with the electronic effects of fluorine and methoxy groups, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO3/c1-17-11-3-2-7(4-10(11)13)8-5-14-6-9(8)12(15)16/h2-4,8-9,14H,5-6H2,1H3,(H,15,16)

InChI Key

IRBMKUXGGTYCNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

The foundational approach, adapted from US Patent 8,344,161B2, involves a tandem coupling-hydrogenation sequence. A propargylamine precursor (I) undergoes Sonogashira coupling with 1,2-difluoro-4-iodobenzene (II) in the presence of tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper iodide (10 mol%) in tetrahydrofuran (THF) at 60°C (Scheme 1A). The resulting alkyne intermediate (III) is subjected to enantioselective hydrogenation using a chiral ruthenium catalyst, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], under 50 bar H₂ pressure in methanol. This step achieves >99.9% enantiomeric excess (ee) for the (3S,4S)-configured pyrrolidine (IV) .

The carboxylic acid moiety is introduced via hydrolysis of a protected ester (e.g., ethyl or tert-butyl) under alkaline conditions (2M NaOH, 80°C), followed by acidification to precipitate the final product. Key advantages include high stereochemical fidelity and scalability, with reported yields exceeding 75% for analogous compounds.

Azomethine Ylide Cycloaddition Strategy

Dipolar Cyclization with Fluoromethoxyphenyl Dipolarophiles

Post-cyclization oxidation of a hydroxymethyl group (e.g., using Jones reagent) installs the carboxylic acid functionality. While this route offers modularity in aryl group introduction, stereocontrol remains challenging, often necessitating chiral auxiliaries or resolution techniques.

Itaconic Acid-Based Ring Closure

Condensation with 3-Fluoro-4-Methoxyaniline

Adapting methodology from PMC10178429, 3-fluoro-4-methoxyaniline (VII) reacts with itaconic acid (VIII) under Dean-Stark conditions to form a pyrrolidone intermediate (IX) (Scheme 1C). Subsequent reduction with sodium borohydride in ethanol converts the ketone to a secondary alcohol, which undergoes acid-catalyzed dehydration (H₂SO₄, 110°C) to yield the pyrrolidine core (X) .

The carboxylic acid is introduced via oxidation of a hydroxymethyl precursor using potassium permanganate in acidic medium. This route excels in atom economy but requires careful optimization to suppress side reactions during dehydration.

Chiral Pool Synthesis from Natural Amino Acids

L-Proline Derivatization

Starting from L-proline (XI) , sequential functionalization introduces the 3-fluoro-4-methoxyphenyl group via Ullmann coupling with 3-fluoro-4-methoxyiodobenzene (XII) (Scheme 1D). Copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) facilitate the coupling at 100°C, achieving >80% yield.

Protection of the carboxylic acid as a methyl ester (SOCl₂/MeOH) precedes the coupling step, with subsequent deprotection using lithium hydroxide. While stereoretentive, this method is limited by the availability of enantiopure starting materials and moderate yields in coupling steps.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid ethyl ester (XIII) undergoes enzymatic hydrolysis using immobilized Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0). The (3S,4R)-enantiomer is preferentially hydrolyzed to the carboxylic acid (XIV) , which is separated from the unreacted (3R,4S)-ester via extraction.

This method, while eco-friendly, suffers from low throughput (40–50% yield) and necessitates recycling of the undesired enantiomer.

Continuous Flow Hydrogenation

Microreactor-Based Asymmetric Synthesis

A continuous flow system integrates propargylamine coupling and hydrogenation steps in a single reactor. Using a packed-bed reactor with immobilized palladium and chiral ruthenium catalysts, the process achieves 92% conversion and 98% ee at a residence time of 30 minutes. This approach enhances reaction control and scalability, though catalyst durability remains a concern.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Enantioselective H₂ 75–85 >99.9 High Moderate
Azomethine Cycloaddn 60–70 80–90 Moderate Low
Itaconic Acid Route 50–65 Racemic Low High
Chiral Pool 70–80 100 Low High
Enzymatic Resolution 40–50 >99 Low Moderate
Flow Hydrogenation 85–92 98 High High

Chemical Reactions Analysis

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Scientific Research Applications

Scientific Research Applications of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

This compound is a chemical compound with a variety of applications in scientific research, particularly in medicinal chemistry, biological studies, and industrial applications. The compound features a pyrrolidine ring substituted with fluoro and methoxy groups on the phenyl ring. The presence of these functional groups allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution, which facilitates its use in various applications.

Medicinal Chemistry

This compound serves as a building block in synthesizing potential therapeutic agents. Its unique structure and chemical properties make it valuable in developing new pharmaceuticals.

Biological Studies

This compound is studied for its interactions with biological targets, including enzymes and receptors. Case studies have been conducted to evaluate its pharmacological effects in animal models. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring enhances the compound’s stability and bioavailability.

Industrial Applications

This compound is used in developing new materials and chemical processes.

Potential Therapeutic Applications

The compound and its derivatives have been explored for treating or preventing porphyrin-related conditions. For example, a related compound, 1-{2-[(3S,4R)-1-{[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl) piperidine-3-yl] carbonyl}-4-(methoxymethyl) pyrrolidine-3-yl]-5-(trifluoromethyl) phenyl} piperidine-4-carboxylic acid, has been studied for treating erythropoietic protoporphyria and X-linked protoporphyria . Effective doses in clinical studies range from 50 to 500 mg/day, with preferred ranges between 100 to 300 mg/day .

Related Compounds

Other pyrrolidine and piperidine derivatives containing fluoro and methoxyphenyl groups have shown potential in medicinal chemistry. Examples include:

  • 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid, which exhibits significant interest in medicinal chemistry due to its potential biological activities. It has been studied for its role as a pharmacophore in drug development, with the trifluoromethyl group enhancing lipophilicity and metabolic stability. Research indicates potential anticancer and neuroprotective effects.
  • 1-[(Benzyloxy)carbonyl]-4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid, another related compound with potential applications in synthesizing complex molecules .
  • 1-Cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl, with a molecular weight of 675.75 and molecular formula C36H45F4N3O5 .

Chemical Reactions Analysis

This compound undergoes several chemical reactions that are essential for its applications:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced using agents like lithium aluminum hydride.
  • Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, allowing further functionalization.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, synthetic efficiency, and physicochemical properties.

Substituent Effects on the Phenyl Ring

The substituents on the phenyl ring significantly influence electronic properties, solubility, and biological interactions. Key analogs include:

a) 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid (CAS 1049978-87-1)
  • Substituents : 3-Methoxy group.
  • Impact : The methoxy group is electron-donating, enhancing solubility via increased polarity. However, the absence of fluorine reduces metabolic stability compared to the target compound .
b) 4-(4-Bromophenyl)pyrrolidine-3-carboxylic Acid (CAS 263769-22-8)
  • Substituents : 4-Bromo group.
  • Impact : Bromine, being electron-withdrawing, increases lipophilicity and may enhance binding to hydrophobic targets. However, bromine’s larger atomic size compared to fluorine could sterically hinder interactions .
c) 4-(4-Trifluoromethylphenyl) Derivatives (e.g., Compound 14{1,5})
  • Substituents : 4-Trifluoromethyl group.
  • Impact : The trifluoromethyl group strongly withdraws electrons, reducing basicity and increasing resistance to oxidative metabolism. This compound exhibited high synthetic yield (75%) and purity (97%) , suggesting favorable reaction compatibility.
d) 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic Acid (CAS 1049978-77-9)
  • Substituents: 4-Cyano group.
  • Impact: The cyano group’s electron-withdrawing nature enhances acidity and may improve binding to charged residues in biological targets .
e) 4-(2-Fluorophenyl) Derivatives (e.g., 1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic Acid)
  • Substituents : 2-Fluoro group.
  • Impact : Fluorine at the ortho position introduces steric hindrance and alters electronic distribution compared to the target compound’s meta-fluoro substituent. Safety data for such analogs highlight the need for proper handling due to halogen content .

Structural Comparison Table

Feature Target Compound 4-(3-Methoxyphenyl) Analog 4-(4-Bromophenyl) Analog 4-(4-Trifluoromethylphenyl) Analog
Substituent Position 3-Fluoro, 4-methoxy 3-Methoxy 4-Bromo 4-Trifluoromethyl
Electron Effect Withdrawing (F), Donating (OMe) Donating Withdrawing Strongly Withdrawing
Lipophilicity (LogP) Moderate Low High High
Synthetic Yield N/A N/A N/A 75%
Typical Applications Pharma/Agrochemicals Pharma Material Science Pharma

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and specific substituents. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C12H14FNO3, with a molecular weight of approximately 239.24 g/mol. The presence of the fluoro and methoxy groups enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic effects.

Research indicates that the compound interacts with multiple biological molecules, influencing enzyme activity and receptor modulation. The fluoro and methoxy substituents are particularly important for enhancing binding affinity to target proteins, which may lead to significant pharmacological effects. Studies have primarily focused on enzyme inhibition and receptor modulation, highlighting its potential as an active therapeutic agent.

Anti-inflammatory Effects

One of the key areas of investigation for this compound is its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound's activity was compared to known COX inhibitors like diclofenac and celecoxib, with promising results indicating significant inhibition of COX-2 activity .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications in the substituent groups can greatly influence the biological activity of pyrrolidine derivatives. For instance, variations in the position and type of substituents can enhance or reduce anti-inflammatory potency. Compounds structurally related to this compound have shown varying degrees of COX inhibition, underscoring the importance of specific functional groups in determining biological efficacy .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • In Vivo Studies : Animal models have demonstrated that derivatives similar to this compound exhibit anti-inflammatory effects comparable to established drugs like indomethacin. The effective doses (ED50) were calculated to assess their potency against induced inflammation .
  • Docking Studies : Molecular docking simulations have shown that the compound binds effectively to COX-2, suggesting a mechanism similar to that of traditional COX inhibitors. This interaction was confirmed through computational analysis, highlighting specific amino acid residues involved in binding .

Comparative Analysis

The following table summarizes some compounds related to this compound and their respective biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acidC12H15NO3Lacks fluorine substitutionModerate COX inhibition
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acidC16H22FNO3Contains tert-butyl groupEnhanced binding affinity
4-(2-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acidC12H14FNO3Different positioning of fluorineAltered anti-inflammatory activity
(TRANS)-4-(3-Fluorophenyl)-pyrrolidine-3-carboxylic acidC12H14FNO2Lacks methoxy groupDifferent pharmacological profile

Q & A

Basic: What are the key synthetic challenges in preparing 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid, and how are stereochemical outcomes controlled?

Methodological Answer:
The synthesis of pyrrolidine derivatives often involves multi-step reactions, including cyclization, coupling, and functional group modifications. For stereochemical control, chiral catalysts or resolving agents (e.g., chiral HPLC columns) are critical. For example, related compounds like (3R,4S)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid require precise temperature control during cyclization to avoid racemization . Protecting groups (e.g., tert-butoxycarbonyl, Boc) are used to stabilize reactive intermediates and direct regioselectivity . Reaction monitoring via TLC or in situ NMR ensures intermediate purity before subsequent steps.

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • NMR : 1H^1H and 13C^{13}C NMR verify the pyrrolidine ring conformation and substituent positions. For example, coupling constants (e.g., J=8.4HzJ = 8.4 \, \text{Hz}) in 1H^1H NMR distinguish axial vs. equatorial substituents .
  • LCMS/HPLC : High-resolution mass spectrometry confirms molecular weight, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold) .
  • X-ray crystallography : Resolves absolute stereochemistry for chiral centers, as seen in similar pyrrolidine derivatives .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization or fluorination. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize catalysts (e.g., Pd/Cu for coupling reactions) and solvent systems (DMF vs. toluene) . Machine learning models trained on analogous reactions (e.g., 4-chlorophenyl derivatives) can recommend temperature/pH ranges to minimize side products .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Control experiments : Compare against structurally similar compounds (e.g., 4-(trifluoromethyl)phenyl analogs) to isolate substituent effects .
  • Meta-analysis : Pool data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify consistent trends .

Advanced: What strategies mitigate conflicting spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Combine 1H^1H-13C^{13}C HSQC NMR with IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Isotopic labeling : Use 19F^{19}F-NMR to track fluorine substituents in crowded spectra .
  • Crystallographic refinement : Resolve ambiguities in NOESY data by cross-referencing with X-ray diffraction results .

Basic: What are common impurities in the synthesis of this compound, and how are they removed?

Methodological Answer:
Typical impurities include:

  • Unreacted intermediates : Removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Diastereomers : Separated using chiral stationary phases in HPLC .
  • Residual solvents : Reduced via rotary evaporation followed by lyophilization . Purity is confirmed by elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How to design in vitro assays for evaluating the compound’s mechanism of action?

Methodological Answer:

  • Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target proteins (e.g., viral proteases) .
  • Functional assays : For enzyme inhibitors, track substrate conversion rates via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, ensuring relevance to in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.